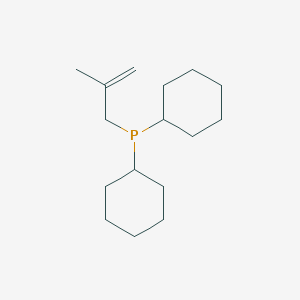
Dicyclohexyl(2-methylprop-2-en-1-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl(2-methylprop-2-en-1-yl)phosphane is a chemical compound that belongs to the class of phosphine ligands. It is characterized by the presence of a phosphorous atom bonded to two cyclohexyl groups and a 2-methylprop-2-en-1-yl group. This compound is often used in various chemical reactions, particularly in catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(2-methylprop-2-en-1-yl)phosphane typically involves the reaction of cyclohexylmagnesium bromide with 2-methylprop-2-en-1-ylphosphine chloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(2-methylprop-2-en-1-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Dicyclohexyl(2-methylprop-2-en-1-yl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphine interactions in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in the development of new materials.
Mechanism of Action
The mechanism of action of dicyclohexyl(2-methylprop-2-en-1-yl)phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s molecular targets include metal centers in catalytic systems, and its pathways involve coordination to these metal centers, thereby enhancing their reactivity.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexyl(2-methylprop-2-en-1-yl)phosphane: Characterized by its unique combination of cyclohexyl and 2-methylprop-2-en-1-yl groups.
Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another phosphine ligand with different substituents, used in similar catalytic applications.
Dicyclohexyl(3-isopropoxy-2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl)phosphane: A structurally related compound with additional functional groups.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications, where it can enhance the reactivity and selectivity of the catalytic system.
Properties
CAS No. |
62269-83-4 |
|---|---|
Molecular Formula |
C16H29P |
Molecular Weight |
252.37 g/mol |
IUPAC Name |
dicyclohexyl(2-methylprop-2-enyl)phosphane |
InChI |
InChI=1S/C16H29P/c1-14(2)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h15-16H,1,3-13H2,2H3 |
InChI Key |
SRDFJBGOTXPXFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CP(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















